molecular formula C17H19NO3S2 B11172122 2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11172122
M. Wt: 349.5 g/mol
InChI Key: XWFPUACSRCJVRT-UHFFFAOYSA-N
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Description

2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate acylating agents under controlled conditions. For instance, the reaction of 2-thiophen-2-yl-acetyl chloride with 4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of a base like pyridine can yield the desired compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions but often include various functionalized thiophene derivatives .

Scientific Research Applications

2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(2-Thiophen-2-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester include other thiophene derivatives like thiophene-2-carboxylic acid and 2-acetylthiophene. These compounds share similar structural features but differ in their specific functional groups and applications. For example:

Properties

Molecular Formula

C17H19NO3S2

Molecular Weight

349.5 g/mol

IUPAC Name

ethyl 2-[(2-thiophen-2-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H19NO3S2/c1-2-21-17(20)15-12-7-3-4-8-13(12)23-16(15)18-14(19)10-11-6-5-9-22-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,19)

InChI Key

XWFPUACSRCJVRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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